

PD 165929: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PD 165929

Cat. No.: B1679121

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Abstract

PD 165929 is a potent and selective non-peptide antagonist of the neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of **PD 165929**. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. While detailed experimental protocols and certain physicochemical properties for **PD 165929** are not extensively available in the public domain, this guide consolidates the existing knowledge and provides general methodologies for relevant assays.

Chemical Structure and Properties

PD 165929 is a synthetic organic molecule with a complex structure. While a definitive IUPAC name is not readily available in public databases, its fundamental chemical identity is well-established.

Table 1: Chemical and Physical Properties of **PD 165929**

Property	Value	Source
Molecular Formula	C37H47N5O	[1]
Molecular Weight	593.80 g/mol	[1]
CAS Number	185215-75-2	[1]
SMILES	<chem>CC(C)c1cccc(C(C)C)c1NC(=O)N--INVALID-LINK--(Cc1c[nH]c2ccccc12)C(=O)NC1(c2ccccc2)CCCCC1</chem>	[2]
Hydrogen Bond Acceptors	6	[1]
Hydrogen Bond Donors	4	[1]
Rotatable Bonds	13	[1]
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	-
pKa	Not Available	-

Pharmacological Properties

PD 165929 functions as a competitive antagonist of the neuromedin-B receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of NMB and its receptor.

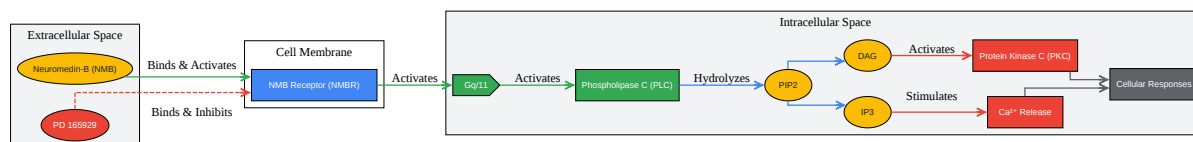
Table 2: Pharmacological Data for **PD 165929**

Parameter	Value	Species	Receptor	Source
Ki	6.3 nM	Rat	Neuromedin-B Receptor	[1]
IC50	150 nM	Rat	Neuromedin-B Receptor	[1]

Mechanism of Action and Signaling Pathway

Neuromedin-B (NMB) is a bombesin-like peptide that exerts its effects by binding to the NMB receptor (NMBR), a G protein-coupled receptor (GPCR). The binding of NMB to NMBR activates intracellular signaling cascades. **PD 165929**, as a competitive antagonist, presumably binds to the NMBR and prevents the binding of NMB, thereby inhibiting the downstream signaling events.

The NMBR is coupled to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, secretion, and regulation of cell growth.



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Caption: Neuromedin-B receptor signaling pathway and the inhibitory action of **PD 165929**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **PD 165929** are not readily available in the public literature. However, this section provides a general overview of the methodologies that would typically be employed for such investigations.

Synthesis

A specific, publicly available synthesis protocol for **PD 165929** has not been identified. The complexity of the molecule suggests a multi-step synthetic route, likely involving standard organic chemistry transformations.

Neuromedin-B Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity (K_i) and inhibitory concentration (IC_{50}) of a compound like **PD 165929**. A typical radioligand binding assay protocol would involve the following steps:

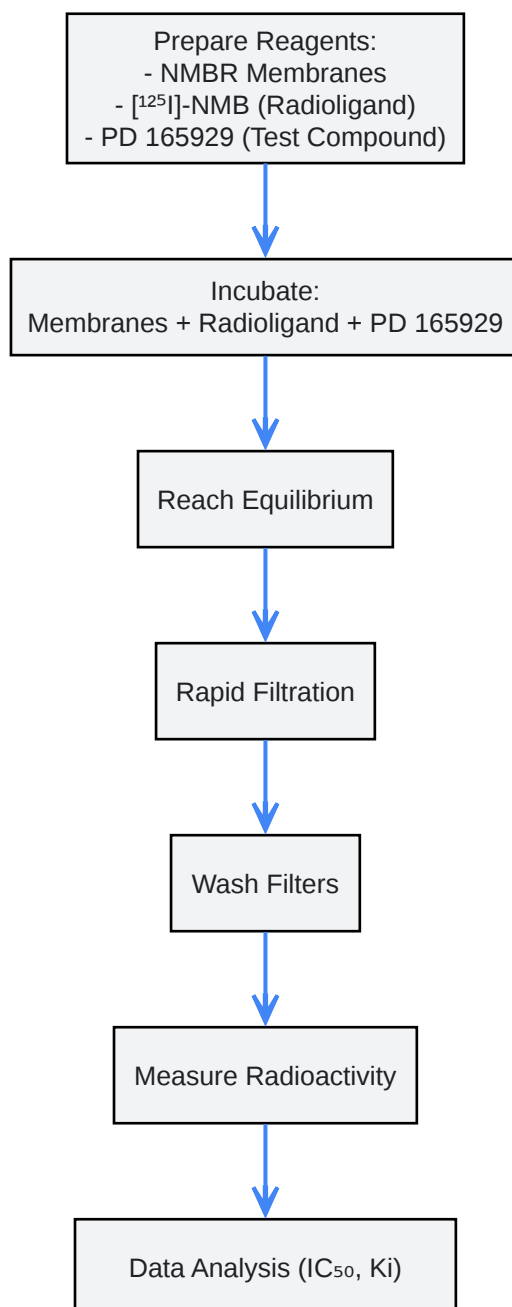
Materials:

- Cell membranes expressing the rat neuromedin-B receptor.
- Radiolabeled neuromedin-B (e.g., [^{125}I]-NMB).
- **PD 165929** at various concentrations.
- Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Incubate the receptor-containing membranes with a fixed concentration of radiolabeled NMB and varying concentrations of **PD 165929** in the binding buffer.
- Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of **PD 165929** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value can then be calculated using the Cheng-Prusoff equation.



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Caption: General workflow for a competitive radioligand binding assay.

Biological Effects

The primary reported biological effect of **PD 165929** is the selective antagonism of the neuromedin-B receptor. This activity can be leveraged to study the physiological and pathological roles of the NMB-NMBR system. Specific in vitro and in vivo studies detailing the broader biological effects of **PD 165929** are limited in publicly accessible literature.

Conclusion

PD 165929 is a valuable pharmacological tool for investigating the neuromedin-B receptor signaling pathway. Its high affinity and selectivity make it a precise probe for elucidating the functions of this system in various physiological and disease states. While a comprehensive dataset on its physicochemical properties and detailed experimental protocols are not widely available, the information presented in this guide provides a solid foundation for researchers interested in utilizing this compound. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

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References

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- [2. academic.oup.com \[academic.oup.com\]](#)
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